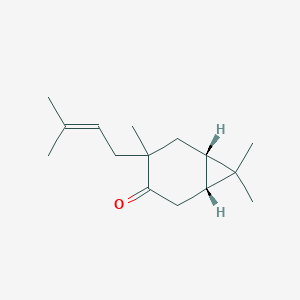
4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Unique Ingredient Identifier (UNII) 1K800F5WU3 is known as 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one . This compound is characterized by its bicyclic structure, which includes a heptanone ring with various methyl and butenyl substituents. It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
Preparation Methods
The synthesis of 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one involves several steps:
Synthetic Routes:
Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of Lewis acids as catalysts and organic solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistency and scalability.
Chemical Reactions Analysis
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the butenyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the fragrance industry due to its unique odor profile and stability.
Mechanism of Action
The mechanism by which 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes, thereby altering the biochemical processes within cells.
Comparison with Similar Compounds
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other bicyclic heptanones and their derivatives.
Uniqueness: The unique combination of methyl and butenyl substituents in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one, also known as Precarone, is a bicyclic ketone with potential applications in various fields including pharmacology and fragrance chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C15H24O
- Molecular Weight : 220.35 g/mol
- CAS Number : 74499-59-5
- IUPAC Name : (1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and influence metabolic pathways:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby altering biochemical processes in cells.
- Pathway Modulation : It can influence metabolic pathways by interacting with receptors and other molecular targets.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic functions.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. This is significant for developing treatments for inflammatory diseases.
Genotoxicity and Toxicity Assessment
A comprehensive safety assessment evaluated the genotoxicity and repeated dose toxicity of the compound:
Case Studies
- Ames Test for Mutagenicity : In a study involving Salmonella typhimurium strains, this compound did not induce mutagenic effects at any concentration tested .
- Micronucleus Test : Human peripheral blood lymphocytes were treated with the compound to assess clastogenic potential. Results indicated no significant increase in micronuclei formation, confirming its non-clastogenic nature .
Industrial Applications
Due to its unique odor profile and stability, this compound is utilized in the fragrance industry as a key ingredient in perfumes and other scented products. Additionally, its potential as a pharmaceutical intermediate is being explored for drug synthesis.
Properties
CAS No. |
74499-59-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O/c1-10(2)6-7-15(5)9-12-11(8-13(15)16)14(12,3)4/h6,11-12H,7-9H2,1-5H3/t11-,12+,15?/m1/s1 |
InChI Key |
FWQHAOBZTWZRCE-ZVORSSOTSA-N |
Isomeric SMILES |
CC(=CCC1(C[C@H]2[C@H](C2(C)C)CC1=O)C)C |
Canonical SMILES |
CC(=CCC1(CC2C(C2(C)C)CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















